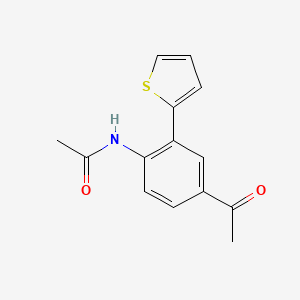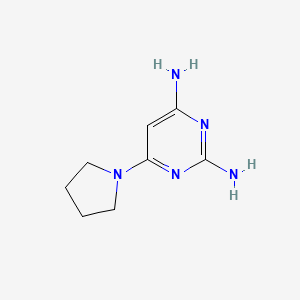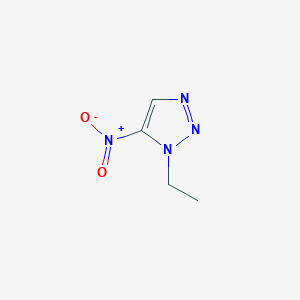
ROX DBCO, 5-isomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ROX DBCO, 5-isomer is a conjugate of the bright rhodamine dye rhodamine X and dibenzocyclooctyne (DBCO). This compound is particularly useful for labeling various azides with ROX dye due to the strained alkyne bond present in DBCO, which facilitates copper-free click chemistry reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ROX DBCO, 5-isomer involves the conjugation of rhodamine X with dibenzocyclooctyne. The reaction typically requires the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure good solubility of the reactants. The reaction is carried out under mild conditions to preserve the integrity of the strained alkyne bond in DBCO .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including nuclear magnetic resonance (NMR) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
ROX DBCO, 5-isomer primarily undergoes click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications .
Common Reagents and Conditions
The primary reagent used in reactions involving this compound is an azide-containing compound. The reaction conditions are typically mild, often carried out at room temperature in organic solvents like DMF or DMSO .
Major Products
The major products formed from the reaction of this compound with azides are triazole-linked conjugates. These products retain the fluorescent properties of the rhodamine dye, making them useful for various labeling applications .
Applications De Recherche Scientifique
ROX DBCO, 5-isomer has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ROX DBCO, 5-isomer involves the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The strained alkyne bond in DBCO reacts with azide groups to form a stable triazole linkage. This reaction is highly specific and efficient, allowing for the selective labeling of azide-containing biomolecules in complex biological environments .
Comparaison Avec Des Composés Similaires
ROX DBCO, 5-isomer is unique due to its combination of a bright rhodamine dye and a strained alkyne group. Similar compounds include:
FAM DBCO, 6-isomer: Another fluorescent dye conjugate used for similar click chemistry applications.
BDP 630/650 tetrazine: A boron-dipyrromethene dye used for bioorthogonal labeling.
Cyanine5 amine: A functionalized dye used for conjugation with activated esters and epoxides.
This compound stands out due to its high fluorescence quantum yield and compatibility with copper-free click chemistry, making it particularly suitable for biological applications .
Propriétés
Formule moléculaire |
C54H50N4O5 |
|---|---|
Poids moléculaire |
835.0 g/mol |
Nom IUPAC |
5-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]carbamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate |
InChI |
InChI=1S/C54H50N4O5/c59-47(58-33-39-14-4-3-12-34(39)21-22-35-13-5-6-19-46(35)58)20-2-1-7-25-55-53(60)38-23-24-40(43(32-38)54(61)62)48-44-30-36-15-8-26-56-28-10-17-41(49(36)56)51(44)63-52-42-18-11-29-57-27-9-16-37(50(42)57)31-45(48)52/h3-6,12-14,19,23-24,30-32H,1-2,7-11,15-18,20,25-29,33H2,(H-,55,60,61,62) |
Clé InChI |
UGNFZBOWTJKONJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)C(=O)NCCCCCC(=O)N9CC1=CC=CC=C1C#CC1=CC=CC=C19)C(=O)[O-])CCC7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13719369.png)

![(5E)-5-[(2-aminopyridin-3-yl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13719380.png)
![Ethyl(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenoate](/img/structure/B13719383.png)

![Methyl 4-(ethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13719387.png)


![3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine](/img/structure/B13719410.png)


![4'-Methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13719417.png)
![Disodium;[2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B13719421.png)
